盐酸甲基-2-氨基-3-羟基-3-甲基丁酸酯

描述

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. It is structurally related to compounds that have been studied for their potential in pharmaceutical applications, such as bestatin, which is an inhibitor of certain peptidases . The compound's relevance extends to its use in asymmetric synthesis, which is crucial for the production of enantiomerically pure substances, often required in the pharmaceutical industry .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the amination of chloromethylated polystyrene with 2-aminobutanol, which has been studied to understand the kinetics of such reactions . Additionally, asymmetric synthesis methods have been developed for compounds like 3-amino-2-hydroxy-4-phenylbutanoate, which is structurally similar to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride . These methods often involve stereoselective reactions that are crucial for obtaining the desired chiral products.

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride has been determined using techniques such as X-ray crystallography. For instance, the absolute stereochemistry of 3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, was determined through X-ray analysis of its methyl ester hydrobromide . Vibrational spectroscopy and molecular docking studies have also been used to analyze the structure and potential interactions of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride has been explored through various reactions. For example, the chlorination products of methyl 4-amino-2-hydroxy-benzoate have been synthesized and their properties studied, which provides insights into the reactivity of the amino and hydroxy functional groups present in these molecules . The condensation reactions involving the dianion of methyl (R)-3-hydroxybutanoate have also been investigated, leading to products like azetidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride have been characterized through various analytical techniques. Vibrational spectroscopy has been used to study the vibrational frequencies of these molecules, while electronic properties have been analyzed using UV-Vis spectroscopy . The chemical shielding effect of atoms in the molecule has been assessed through NMR spectroscopy, providing valuable information about the electronic environment of the atoms . Additionally, the synthesis of 3-hydroxy-3-methyl-1,1-dimethoxybutane, a reagent related to the compound of interest, has been reported, which is useful for the synthesis of chromens, indicating the versatility of these types of molecules .

科学研究应用

葡萄酒中的化学和感官特性

Gammacurta 等人 (2018) 进行的研究重点关注了葡萄酒中与盐酸甲基-2-氨基-3-羟基-3-甲基丁酸酯在结构上相关的化合物 2-羟基-3-甲基丁酸乙酯的化学和感官特性。他们调查了其作为 99 种葡萄酒中乳酸菌酯酶活性的标记物的可能性。研究发现,该化合物在葡萄酒中的浓度明显低于检测阈值,表明对葡萄酒中果味香气的调节没有直接影响。排序测试中感官差异的缺失进一步证明了该化合物对红葡萄酒的果味香气没有显着贡献 (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018)。

抗癌药物合成

Basu Baul 等人 (2009) 探索了氨基乙酸官能化的席夫碱有机锡 (IV) 配合物的合成和结构表征,其中包括与盐酸甲基-2-氨基-3-羟基-3-甲基丁酸酯在结构上相似的衍生物。评价了这些配合物对各种人类肿瘤细胞系的体外细胞毒性。该研究强调了这些配合物作为抗癌药物的潜力,与常规药物(如阿霉素、顺铂、5-氟尿嘧啶和依托昔单抗)相比,一种三苯基锡 (IV) 化合物对所有研究的细胞系显示出更高的细胞毒性 (Basu Baul, Basu, Vos, & Linden, 2009)。

葡萄酒香气化合物的前体

Gracia-Moreno 等人 (2015) 优化了一种方法,用于定量测定葡萄酒和其他酒精饮料中的羟基酸,包括 3-羟基-3-甲基丁酸,这是该化合物的近亲。这项研究代表了首次对这些分析物在这些饮料中的具体分析,揭示了它们的浓度可能具有显着的感官效应。这些发现有助于了解这些酸的生物合成以及对酒精饮料香气特征的贡献 (Gracia-Moreno, Lopez, & Ferreira, 2015)。

安全和危害

The safety and hazards associated with “Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride” are indicated by its hazard statements: H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

作用机制

Mode of Action

It is likely that the compound interacts with its targets by binding to specific receptors or enzymes, thereby modulating their activity .

Pharmacokinetics

Like many other compounds, its bioavailability is likely influenced by factors such as solubility, stability, and permeability .

Result of Action

It’s possible that the compound could have a range of effects depending on the specific targets and pathways it interacts with .

Action Environment

The action, efficacy, and stability of Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .

属性

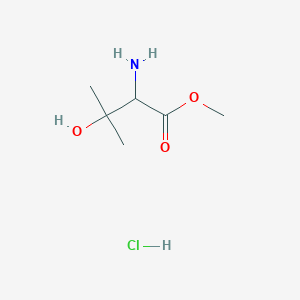

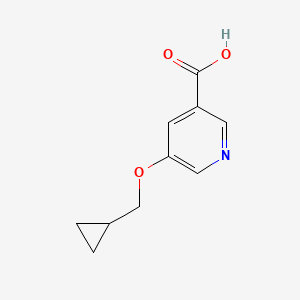

IUPAC Name |

methyl 2-amino-3-hydroxy-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-6(2,9)4(7)5(8)10-3;/h4,9H,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAAHTSYWGRARN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OC)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1416438-05-5 | |

| Record name | Threonine, 3-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloroimidazo[1,2-b]pyridazine](/img/structure/B3027773.png)

![2-([1,1':3',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027784.png)